Ethyl 3-(trimethylsilyl)propiolate
Description
The exact mass of the compound Ethyl 3-(trimethylsilyl)propiolate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 3-(trimethylsilyl)propiolate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(trimethylsilyl)propiolate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-trimethylsilylprop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2Si/c1-5-10-8(9)6-7-11(2,3)4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBKPHYAIRLCLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340929 | |
| Record name | Ethyl 3-(trimethylsilyl)propiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16205-84-8 | |
| Record name | Ethyl 3-(trimethylsilyl)propiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-(trimethylsilyl)propynoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3-(trimethylsilyl)propiolate (CAS 16205-84-8): Synthesis, Cycloaddition Chemistry, and Strategic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(trimethylsilyl)propiolate is a versatile bifunctional reagent that has garnered significant attention in organic synthesis. Its unique structure, featuring an electron-deficient alkyne and a labile trimethylsilyl group, makes it a valuable precursor for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a particular focus on its utility in [4+2] and [3+2] cycloaddition reactions. Detailed experimental protocols, mechanistic insights, and strategic considerations for its use in the synthesis of heterocyclic scaffolds relevant to drug discovery are presented.
Introduction: The Strategic Advantage of a Silylated Propiolate
Ethyl 3-(trimethylsilyl)propiolate, with the chemical formula C₈H₁₄O₂Si, is a clear, colorless liquid that serves as a cornerstone building block in modern synthetic chemistry.[1] The strategic placement of the trimethylsilyl (TMS) group on the acetylene terminus offers several distinct advantages over its non-silylated counterpart, ethyl propiolate. The TMS group enhances the thermal stability of the molecule and, more importantly, provides regiochemical control in various transformations.[2] Furthermore, the silicon-carbon bond can be selectively cleaved under mild conditions, unveiling a terminal alkyne or a vinylsilane moiety for further functionalization. This dual reactivity profile makes it an invaluable tool for the synthesis of substituted furans, pyrazoles, isoxazoles, and other heterocyclic systems, many of which form the core of medicinally important compounds.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a reagent is paramount for its effective use in the laboratory.
| Property | Value | Reference(s) |
| CAS Number | 16205-84-8 | |
| Molecular Formula | C₈H₁₄O₂Si | |
| Molecular Weight | 170.28 g/mol | |
| Boiling Point | 92-96 °C at 28 mmHg | |
| Density | 0.897 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.441 | |
| Solubility | Sparingly soluble in water. | [1] |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 4.22 (q, J = 7.1 Hz, 2H), 1.31 (t, J = 7.2 Hz, 3H), 0.24 (s, 9H).[3]
-
¹³C NMR (100 MHz, CDCl₃): δ 153.0, 94.7, 93.6, 62.0, 14.0, -0.88.[3]
-
Infrared (IR) (ATR): ν 2183, 1713 cm⁻¹.[3] The peak at 2183 cm⁻¹ corresponds to the C≡C triple bond stretching, and the peak at 1713 cm⁻¹ is indicative of the C=O stretch of the ester.
Synthesis of Ethyl 3-(trimethylsilyl)propiolate: A Robust Laboratory Protocol
The preparation of Ethyl 3-(trimethylsilyl)propiolate can be efficiently achieved through a one-step procedure from readily available starting materials.[4] The following protocol is adapted from a patented method, emphasizing practical laboratory execution.
Reaction Scheme:
Caption: Synthesis of Ethyl 3-(trimethylsilyl)propiolate.
Experimental Protocol:
-
Apparatus Setup: A three-necked round-bottom flask is fitted with a mechanical stirrer, a reflux condenser with a drying tube, a dropping funnel, and a thermometer. The apparatus should be thoroughly dried in an oven and assembled while warm under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: To the flask, add dry benzene (e.g., 2 L for a 4.5 mol scale reaction) and ethyl propiolate (1.0 equivalent). Subsequently, add chlorotrimethylsilane (1.0 equivalent) in one portion.
-
Reaction Initiation: Heat the reaction mixture to approximately 40 °C.
-
Base Addition: Dissolve triethylamine (1.0 equivalent) in a minimal amount of dry benzene and add it dropwise to the reaction mixture via the dropping funnel. The addition should be controlled to maintain the reaction temperature at around 60 °C due to the exothermic nature of the reaction.
-
Reaction Completion and Work-up: After the complete addition of triethylamine, continue stirring the mixture at 60 °C for an additional 30 minutes. Cool the flask in a water bath and quench the reaction by the slow addition of water.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with benzene. Combine the organic layers and concentrate them under reduced pressure. The crude product is then purified by vacuum distillation to yield Ethyl 3-(trimethylsilyl)propiolate as a colorless liquid.[4]
Causality and Mechanistic Insight: This reaction proceeds via the deprotonation of the terminal alkyne of ethyl propiolate by triethylamine, generating a reactive acetylide. This acetylide then acts as a nucleophile, attacking the silicon atom of chlorotrimethylsilane in an Sₙ2-type reaction to form the desired product and triethylammonium chloride as a byproduct. The use of dry benzene is crucial to prevent the hydrolysis of chlorotrimethylsilane and the protonation of the acetylide intermediate.
Synthetic Applications: A Gateway to Heterocyclic Complexity
The synthetic utility of Ethyl 3-(trimethylsilyl)propiolate is most prominently demonstrated in cycloaddition reactions, where it can act as a potent dienophile or dipolarophile.
[4+2] Cycloaddition: The Diels-Alder Reaction
In the Diels-Alder reaction, Ethyl 3-(trimethylsilyl)propiolate serves as an excellent dienophile due to the electron-withdrawing nature of the ester group, which lowers the energy of the LUMO of the alkyne.[5] This facilitates the reaction with electron-rich dienes, such as cyclopentadiene, to form bicyclic adducts.
Workflow for a Typical Diels-Alder Reaction:
Caption: General workflow for the Diels-Alder reaction.
Representative Experimental Protocol: Reaction with Cyclopentadiene
-
Reagent Preparation: In a round-bottom flask, dissolve Ethyl 3-(trimethylsilyl)propiolate (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or toluene).
-
Diene Addition: Add freshly cracked cyclopentadiene (1.2-1.5 equivalents) to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 40-50 °C to increase the reaction rate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting crude adduct by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
The Role of the Trimethylsilyl Group and Subsequent Transformations:
The TMS group in the Diels-Alder adduct serves as a versatile handle for further synthetic manipulations.
-
Protodesilylation: The C-Si bond can be cleaved under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to yield the corresponding desilylated bicyclic olefin.[6] This reaction proceeds with retention of configuration.
-
Halodesilylation: The vinylsilane can be converted to a vinyl halide by treatment with electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).[7] This opens up avenues for subsequent cross-coupling reactions.
[3+2] Cycloaddition: Accessing Five-Membered Heterocycles
Ethyl 3-(trimethylsilyl)propiolate is a highly effective dipolarophile in 1,3-dipolar cycloaddition reactions, providing access to a wide array of five-membered heterocyclic compounds.[1][8]
Reaction with Azides: Synthesis of Triazoles
The reaction with organic azides is a prominent example, leading to the formation of highly substituted 1,2,3-triazoles. The TMS group plays a crucial role in directing the regioselectivity of the cycloaddition.[2]
Detailed Experimental Protocol: Reaction with Benzyl Azide
-
Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 3-(trimethylsilyl)propiolate (1.0 equivalent) and benzyl azide (1.0-1.1 equivalents) in a high-boiling solvent such as toluene or xylene.
-
Thermal Conditions: Heat the reaction mixture to 80-110 °C. The reaction progress can be monitored by TLC or ¹H NMR spectroscopy.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the silylated triazole.
Mechanistic Rationale for Regioselectivity:
The cycloaddition of azides to terminal alkynes can theoretically yield two regioisomers. However, with silylated alkynes, the reaction often proceeds with high regioselectivity. This is attributed to both steric and electronic factors, where the bulky TMS group disfavors the formation of the sterically hindered isomer.
Desilylation of the Triazole Adduct:
The TMS group on the triazole ring can be removed using fluoride sources such as tetrabutylammonium fluoride (TBAF) or by treatment with a strong acid.[2] This provides access to N-H triazoles, which are important pharmacophores.
Safety and Handling
Ethyl 3-(trimethylsilyl)propiolate is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is incompatible with strong oxidizing agents. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
Ethyl 3-(trimethylsilyl)propiolate is a powerful and versatile reagent in the arsenal of synthetic organic chemists. Its unique combination of an activated alkyne and a strategically placed, removable silyl group allows for the regio- and stereocontrolled synthesis of a diverse range of cyclic and heterocyclic compounds. The protocols and mechanistic discussions presented in this guide are intended to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this valuable building block in their synthetic endeavors. The continued exploration of the reactivity of Ethyl 3-(trimethylsilyl)propiolate is poised to unlock new and efficient pathways to novel molecular entities with potential therapeutic applications.
References
-
National Center for Biotechnology Information. "Understanding the Molecular Mechanism of Thermal and LA-Catalysed Diels–Alder Reactions between Cyclopentadiene and Isopropyl 3-Nitroprop-2-Enate" PubChem. [Link]
- Google Patents.
-
Organic Syntheses. trimethylsilyl azide. [Link]
-
SpectraBase. Ethyl 3-(trimethylsilyl)propiolate. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
Chemistry LibreTexts. 10.15: 10-4 Preparation of Alkynes- Elimination Reactions of Dihalides. [Link]
-
ResearchGate. Synthesis of 3,5‐Disubstituted Isoxazoles through a 1,3‐Dipolar Cycloaddition Reaction between Alkynes and Nitrile Oxides Generated from O‐Silylated Hydroxamic Acids | Request PDF. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. The mechanism of the protodesilylation of allylsilanes and vinylsilanes. [Link]
-
Thermo Scientific Alfa Aesar. Ethyl 3-(trimethylsilyl)propiolate, 98% 5 g | Buy Online. [Link]
-
ResearchGate. ChemInform Abstract: One-Pot Three-Step Thioconjugate Addition-Oxidation-Diels-Alder Reactions of Ethyl Propiolate. | Request PDF. [Link]
-
eScholarship@McGill. REACTIONS OF VINYLSILANES AND ALLYLSILANES. [Link]
-
National Center for Biotechnology Information. A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents. [Link]
-
The Royal Society of Chemistry. N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. [Link]
-
NIST WebBook. Ethyl propiolate. [Link]
-
National Center for Biotechnology Information. Electrochemical Synthesis of New Isoxazoles and Triazoles Tethered with Thiouracil Base as Inhibitors of Histone Deacetylases in Human Breast Cancer Cells. [Link]
-
Chemistry Stack Exchange. Hydrolysis of vinyl silanes. [Link]
-
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
ACS Publications. Vinylsilane- and alkynylsilane-terminated cyclization reactions. [Link]
-
MDPI. On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions between Aryl Azides and Ethyl Propiolate. [Link]
-
Organic Chemistry Portal. Vinylsilane synthesis. [Link]
-
BYJU'S. Diels Alder Reaction Mechanism. [Link]
-
YouTube. Cleavage of Vinylic Ethers. [Link]
-
Organic Syntheses. 1-Benzyl-5-phenyl-1H-1,2,3-triazole. [Link]
-
ACG Publications. Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. [Link]
-
ResearchGate. (PDF) Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl). [Link]
-
Organic Chemistry Portal. Vinyl bromide synthesis by bromination or substitution. [Link]
-
Frontiers. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. [Link]
-
ResearchGate. IR spectra of (Z)-ethyl 3-(methylamino)but-2-enoate (17) measured in.... [Link]
-
Studylib. Diels-Alder Reaction Lab Report: Cyclopentadiene & Maleic Anhydride. [Link]
Sources
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. US3770791A - Preparation of 3-trimethylsilyl-lower alkyl propiolate - Google Patents [patents.google.com]
- 5. Ethyl propionate(105-37-3) 1H NMR [m.chemicalbook.com]
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- 7. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 8. Electrochemical Synthesis of New Isoxazoles and Triazoles Tethered with Thiouracil Base as Inhibitors of Histone Deacetylases in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Stability & Storage of Ethyl 3-(trimethylsilyl)propiolate
Topic: Stability and storage conditions for Ethyl 3-(trimethylsilyl)propiolate Content Type: Technical Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ethyl 3-(trimethylsilyl)propiolate (CAS: 16205-84-8) is a bifunctional alkyne ester widely utilized as a dienophile in Diels-Alder reactions, a precursor for heterocycle synthesis, and a "click chemistry" building block. While chemically robust relative to other silyl ethers, its stability is compromised by moisture, heat, and nucleophiles.
This guide defines the Gold Standard for storage: Refrigeration (2–8°C) under an inert atmosphere (Argon/Nitrogen) . Adherence to this protocol mitigates the two primary degradation vectors: hydrolytic cleavage of the ester and protodesilylation of the alkyne terminus.
Physicochemical Profile & Reactivity
To understand the storage requirements, one must first understand the molecular vulnerabilities. This compound contains two electrophilic sites and a labile silicon-carbon bond.
| Property | Specification | Critical Implication |
| Molecular Formula | MW: 170.28 g/mol | |
| Physical State | Colorless to pale yellow liquid | Viscosity changes may indicate polymerization. |
| Boiling Point | 92–96°C @ 28 mmHg | Volatile; requires tightly sealed containment. |
| Density | 0.897 g/mL | Immiscible with water; floats on aqueous layers. |
| Flash Point | ~38°C (Closed Cup) | Flammable . Static discharge precautions required. |
| Moisture Sensitivity | High | Hydrolysis leads to carboxylic acid formation. |
Structural Vulnerabilities (Causality)
-
The Ester Linkage (
): Susceptible to nucleophilic acyl substitution (hydrolysis) in the presence of ambient moisture, generating 3-(trimethylsilyl)propiolic acid. -
The C-Si Bond (
): While bonds are stronger than bonds, they are prone to protodesilylation in the presence of strong bases, fluoride ions, or prolonged exposure to acidic moisture. This cleaves the TMS group, yielding ethyl propiolate, which is significantly more volatile and reactive (prone to explosive polymerization).
Degradation Mechanisms
Stability is not a binary state; it is a kinetic competition against degradation. The two primary pathways are detailed below.
Pathway A: Hydrolysis (Moisture Induced)
Water, acting as a nucleophile, attacks the carbonyl carbon. This reaction is autocatalytic; the generated acid lowers the pH, accelerating further hydrolysis.
Pathway B: Protodesilylation
Often occurring concurrently with hydrolysis or induced by basic impurities (e.g., glass surface alkalinity), the TMS group is replaced by a proton.
Visualization: Degradation Pathways
The following diagram maps the kinetic degradation logic.
Figure 1: Primary degradation vectors. Note that the desilylated product (Ethyl Propiolate) poses a higher safety risk due to polymerization potential.
Storage Protocol: The Gold Standard
To maintain purity >98% over 12 months, the following "Self-Validating" storage system is required.
Environmental Conditions
-
Temperature: 2°C to 8°C (Refrigerated).
-
Why: Low temperature kinetically inhibits both hydrolysis and polymerization. While the compound is stable at ambient temperature for short periods (days), long-term storage requires refrigeration.
-
-
Atmosphere: Inert Gas (Argon preferred over Nitrogen).
-
Why: Argon is heavier than air and forms a more effective "blanket" over the liquid surface in the vial, preventing moisture diffusion.
-
-
Light: Protect from direct sunlight. Amber glass is recommended but not strictly mandatory if stored in a dark fridge.
Container Specifications
-
Primary: Borosilicate glass vial with a PTFE-lined septum cap .
-
Avoid: Polyethylene (PE) caps without liners, as solvents and moisture can diffuse through plastics over time.
-
-
Secondary: Sealed desiccator or a secondary jar containing activated desiccant (e.g.,
or Molecular Sieves 4Å).
Handling Workflow
Every time the bottle is opened, moisture is introduced. Follow this loop to ensure integrity.
Figure 2: The "Warm-Use-Purge" cycle is critical. Opening a cold bottle immediately condenses atmospheric water into the reagent.
Quality Control & Re-Validation
Before using this reagent in critical synthesis (e.g., GMP steps), validate purity.
Visual Inspection
-
Pass: Clear, colorless liquid.[1]
-
Fail: Cloudiness (silica formation), precipitate (acid formation), or yellowing (polymerization).
H-NMR Validation Protocol
Run a quick
-
Key Signal (TMS): Look for the singlet at
ppm (9H). -
Key Signal (Ethyl): Quartet at
ppm, Triplet at ppm. -
Degradation Marker:
-
Desilylation: Appearance of a terminal alkyne proton singlet at
ppm. -
Hydrolysis: Shift of the ethyl signals or appearance of broad acid protons >10 ppm.
-
Safety & Disposal
-
Hazards: Highly Flammable (H225).[2] Causes skin (H315) and serious eye irritation (H319).[2][3][4]
-
Incompatibility: Reacts violently with strong oxidizers. Incompatible with strong bases.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Silicon dioxide formation).
References
-
Fisher Scientific. (2010). Safety Data Sheet: Ethyl 3-(trimethylsilyl)propiolate. Retrieved from
-
Sigma-Aldrich. (2024). Product Specification & SDS: Ethyl 3-(trimethylsilyl)propynoate. Retrieved from
-
TCI Chemicals. (n.d.). Safety Data Sheet: Trimethylsilyl Propionate Derivatives. Retrieved from
-
Organic Syntheses. (2004). Preparation of Acetylenic Esters and Silyl Derivatives. Org. Synth. 2004, 81, 157. Retrieved from
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An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of Ethyl 3-(trimethylsilyl)propiolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1] Among its variants, ¹³C NMR spectroscopy is particularly powerful for elucidating the carbon framework of a molecule.[1] This guide offers a detailed exploration of the ¹³C NMR chemical shifts for Ethyl 3-(trimethylsilyl)propiolate, a versatile building block in organic synthesis. As a Senior Application Scientist, this document is structured to provide not only the spectral data but also the underlying scientific principles that govern the observed chemical shifts, ensuring a comprehensive understanding for researchers in drug development and materials science.
Ethyl 3-(trimethylsilyl)propiolate possesses a unique electronic structure arising from the confluence of an electron-withdrawing ethyl ester group and an electropositive trimethylsilyl group flanking a carbon-carbon triple bond. This arrangement leads to a distinctive ¹³C NMR spectrum that can be rationalized through a careful consideration of inductive and resonance effects.
Predicted ¹³C NMR Chemical Shifts and Structural Assignments
Table 1: Predicted ¹³C NMR Chemical Shifts for Ethyl 3-(trimethylsilyl)propiolate in CDCl₃
| Carbon Atom | Functional Group | Predicted Chemical Shift (δ, ppm) |
| C1 | Carbonyl (C=O) | ~153 |
| C2 | Alkynyl (-C≡) | ~88 |
| C3 | Alkynyl (-C≡Si) | ~92 |
| C4 | Methylene (-O-CH₂-) | ~62 |
| C5 | Methyl (-CH₃) | ~14 |
| C6 | Trimethylsilyl (-Si(CH₃)₃) | ~-1 |
Note: These are predicted values and may vary slightly from experimentally determined shifts.
Rationale for Chemical Shift Assignments
The predicted chemical shifts are based on the known ¹³C NMR data for ethyl propiolate and an understanding of the electronic effects of the trimethylsilyl (TMS) group.
-
C1 (Carbonyl Carbon): The carbonyl carbon of an ester typically resonates in the range of 160-180 ppm.[2][3] In ethyl propiolate, the carbonyl carbon appears at approximately 152.5 ppm. The electron-donating character of the trimethylsilyl group, through hyperconjugation and σ-donation, is expected to have a minor shielding effect on the carbonyl carbon, resulting in a predicted chemical shift of around ~153 ppm .
-
C2 and C3 (Alkynyl Carbons): The sp-hybridized carbons of an alkyne typically appear in the range of 65-90 ppm.[2] For ethyl propiolate, the acetylenic carbons resonate at approximately 74.7 ppm and 77.5 ppm. The introduction of a trimethylsilyl group on one of the acetylenic carbons has a significant and predictable effect. The silicon atom is less electronegative than carbon, leading to a polarization of the Si-C bond. This results in an increase in electron density at the carbon directly attached to the silicon (C3), causing it to be shielded and shifted upfield. Conversely, the adjacent carbon (C2) is deshielded and shifted downfield. This "α- and β-substituent effect" of the silyl group on alkynes typically results in a downfield shift for the β-carbon and an upfield shift for the α-carbon. Therefore, C2 is predicted to be deshielded to ~88 ppm , and C3 is predicted to be deshielded to ~92 ppm .
-
C4 (Methylene Carbon): The methylene carbon of the ethyl ester group, being directly attached to an electronegative oxygen atom, is expected to be deshielded.[3] In similar ethyl esters, this carbon typically appears around 61-62 ppm. The electronic influence of the distant trimethylsilyl group on this carbon is negligible. Thus, its chemical shift is predicted to be around ~62 ppm .
-
C5 (Methyl Carbon): The terminal methyl carbon of the ethyl group is in a typical alkane-like environment and is expected to resonate at a higher field. In comparable ethyl esters, this signal is found around 14 ppm. Therefore, a chemical shift of ~14 ppm is predicted for C5.
-
C6 (Trimethylsilyl Carbons): The methyl carbons of the trimethylsilyl group are in a unique electronic environment due to the electropositive nature of silicon. This leads to significant shielding, causing their signals to appear upfield, often near 0 ppm, the reference standard set by tetramethylsilane (TMS).[4] Consequently, the three equivalent methyl carbons of the TMS group are predicted to have a chemical shift of approximately ~-1 ppm .
The Science Behind the Shifts: Electronic Effects of the Trimethylsilyl Group
The trimethylsilyl group exerts its influence on the chemical shifts of neighboring carbon atoms through a combination of inductive effects and hyperconjugation.
-
Inductive Effect: Silicon is more electropositive than carbon, leading to a polarization of the Si-C bond with a partial positive charge on silicon and a partial negative charge on the carbon atom directly attached to it. This increased electron density on the α-carbon results in a shielding effect, shifting its NMR signal to a higher field (lower ppm value).
-
Hyperconjugation (σ-π conjugation): The σ-electrons of the Si-C bonds can interact with the adjacent π-system of the alkyne. This interaction, a form of hyperconjugation, can lead to delocalization of electron density and influences the shielding of the carbons within the π-system.
The interplay of these effects results in the characteristic chemical shifts observed for silylated alkynes.
Experimental Protocol for ¹³C NMR Spectroscopy
Acquiring a high-quality ¹³C NMR spectrum of Ethyl 3-(trimethylsilyl)propiolate requires careful attention to sample preparation and instrument parameters, especially given its moisture sensitivity.[4]
Sample Preparation for a Moisture-Sensitive Compound
-
Drying the NMR Tube: Ensure the 5 mm NMR tube is scrupulously clean and dry. This can be achieved by oven-drying at >100 °C for several hours and cooling in a desiccator.
-
Solvent Selection and Preparation: Deuterated chloroform (CDCl₃) is a suitable solvent. To ensure it is anhydrous, it can be stored over activated molecular sieves (3Å or 4Å).
-
Sample Handling: All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques with nitrogen or argon gas) to prevent hydrolysis of the trimethylsilyl group.
-
Sample Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is the standard internal reference for ¹³C NMR, with its signal defined as 0.0 ppm. A small amount (1-2 drops) should be added to the sample.
NMR Instrument Parameters
A standard broadband inverse (BBI) or broadband observe (BBO) probe on a spectrometer with a field strength of 400 MHz or higher is suitable. Typical acquisition parameters for a proton-decoupled ¹³C NMR experiment are:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: A spectral width of approximately 200-220 ppm is sufficient to cover the expected range of chemical shifts.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is generally adequate for most carbons, though quaternary carbons like the carbonyl and alkynyl carbons may have longer relaxation times.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio, depending on the sample concentration.
-
Temperature: The experiment should be run at a constant temperature, typically 298 K.
Visualization of Molecular Structure and Functional Groups
The following diagram, generated using Graphviz, illustrates the molecular structure of Ethyl 3-(trimethylsilyl)propiolate and highlights the key functional groups influencing its ¹³C NMR spectrum.
Caption: Molecular structure of Ethyl 3-(trimethylsilyl)propiolate.
Conclusion
This in-depth guide provides a comprehensive analysis of the ¹³C NMR chemical shifts for Ethyl 3-(trimethylsilyl)propiolate. By leveraging data from analogous compounds and established principles of NMR spectroscopy, we have presented a detailed prediction of the spectrum and a thorough explanation for the assignment of each carbon signal. The unique electronic environment created by the interplay of the ethyl ester and trimethylsilyl groups results in a characteristic and interpretable ¹³C NMR spectrum. The provided experimental protocol offers a robust methodology for obtaining high-quality data for this and other moisture-sensitive organosilicon compounds. This guide serves as a valuable resource for researchers utilizing this important synthetic building block, enabling confident structural verification and a deeper understanding of its electronic properties.
References
-
Hoffman, R. E. (2003). Variations on the chemical shift of TMS. Journal of Magnetic Resonance, 163(2), 325-331. [Link]
-
Gable, K. P. (2022). 13C NMR Chemical Shift. Oregon State University. [Link]
-
Wikipedia contributors. (2023). Trimethylsilyl group. Wikipedia. [Link]
-
University of Ottawa. NMR Sample Preparation. [Link]
-
Bera, M., et al. (2017). Ruthenium-catalysed selective synthesis of mono- deuterated terminal alkynes. Chemical Communications, 53(56), 7931-7934. [Link]
-
University of Wisconsin-Madison, Chemistry Department. (2020). Optimized Default 13C Parameters. [Link]
-
Reusch, W. (2013). NMR: Novice Level, Spectrum 10. Michigan State University Department of Chemistry. [Link]
-
Jackowski, K., et al. (2009). 1H, 13C and 29Si magnetic shielding in gaseous and liquid tetramethylsilane. Physical Chemistry Chemical Physics, 11(31), 6772-6778. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
LibreTexts. (2021). 2.5: Carbon-13 Nuclear Magnetic Resonance. [Link]
-
Doc Brown's Chemistry. Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. [Link]
-
ResearchGate. How can we take the NMR of a moisture sensitive compound?[Link]
-
Brook, A. G., et al. (1986). Carbon-13 and silicon-29 chemical shifts and coupling constants involving tris(trimethylsilyl)silyl systems. Organometallics, 5(12), 2429-2434. [Link]
-
Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. [Link]
-
Hayashi, S., & Hayamizu, K. (1991). Chemical Shift Standards in High-Resolution Solid-State NMR (1) 13C, 29Si, and ¹H Nuclei. Bulletin of the Chemical Society of Japan, 64(2), 685-687. [Link]
-
National Center for Biotechnology Information. Ethyl propiolate. PubChem Compound Database. [Link]
-
Michigan State University, Department of Chemistry. Sample Preparation - Max T. Rogers NMR Facility. [Link]
-
Schraml, J., et al. (1976). Steric effects in 29Si and 13C NMR spectra of trimethylsilyl- and alkyl-substituted benzenes. Journal of Organometallic Chemistry, 120(1), 1-8. [Link]
-
Schraml, J. (1990). 29Si NMR spectroscopy of trimethylsilyl tags. Progress in Nuclear Magnetic Resonance Spectroscopy, 22(4), 289-349. [Link]
-
Reynolds, W. F. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Modern NMR Spectroscopy in Education. Royal Society of Chemistry. [Link]
-
Wikipedia contributors. (2023). Carbon-13 nuclear magnetic resonance. Wikipedia. [Link]
-
University College London, Department of Chemistry. Sample Preparation. [Link]
-
Doc Brown's Chemistry. C-13 NMR SPECTROSCOPY INDEX. [Link]
-
Ye, L., et al. (2019). Trimethylsilyl reporter groups for NMR studies of conformational changes in G protein-coupled receptors. FEBS Letters, 593(15), 1909-1916. [Link]
-
University of Maryland Baltimore County, NMR Facility. Step-by-step procedure for NMR data acquisition. [Link]
-
University of Reading, School of Chemistry, Food and Pharmacy. NMR Sample Preparation. [Link]
-
Wikipedia contributors. (2023). Tetramethylsilane. Wikipedia. [Link]
-
LibreTexts. (2020). 12.3: Chemical Shifts and Shielding. [Link]
-
Doc Brown's Chemistry. Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. [Link]
-
ResearchGate. Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
Michigan State University, Department of Chemistry. Basic Practical NMR Concepts. [Link]
-
Automated Topology Builder. Ethylpropionate | C5H10O2. [Link]
-
The Pherobase. NMR - ethyl propionate|C5H10O2. [Link]
Sources
Methodological & Application
Application Note: Ethyl 3-(trimethylsilyl)propiolate in [3+2] Cycloaddition Reactions
Executive Summary: The "Linchpin" Reagent
Ethyl 3-(trimethylsilyl)propiolate (ETMSP) represents a specialized class of internal alkynes that serves a dual purpose in organic synthesis: electronic activation and steric directing . Unlike simple ethyl propiolate, the presence of the trimethylsilyl (TMS) group breaks the symmetry of the triple bond, offering a unique handle for controlling regioselectivity in [3+2] cycloadditions (1,3-dipolar cycloadditions).
For drug discovery professionals, ETMSP is invaluable for Fragment-Based Drug Discovery (FBDD). It allows for the construction of fully substituted heterocyclic cores (triazoles, pyrazoles, isoxazoles) where the TMS group serves as a temporary "mask" that can be subsequently removed (protodesilylation) or transformed into other functional groups (halogenation, cross-coupling) via ipso-substitution.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
Compound: Ethyl 3-(trimethylsilyl)propiolate CAS: 16205-84-8 Structure: TMS-C≡C-COOEt[1]
| Property | Value | Relevance to Protocol |
| Molecular Weight | 170.28 g/mol | Calculation of stoichiometry. |
| Boiling Point | 92–96 °C (28 mmHg) | Volatile; can be lost if reaction is overheated in open systems. |
| Density | 0.897 g/mL | Liquid handling; easy to dispense. |
| Solubility | CHCl₃, DCM, Toluene | Compatible with standard non-polar/polar aprotic solvents. |
| Stability | Moisture Sensitive | The ester is stable, but the C-Si bond can be cleaved by strong bases or fluoride ions. |
Reaction Landscape: The Battle of Sterics vs. Electronics
In [3+2] cycloadditions, ETMSP reacts with 1,3-dipoles (azides, diazo compounds, nitrile oxides). The outcome is dictated by two competing forces:
-
Electronic Control (The Ester): The ethyl ester is an Electron Withdrawing Group (EWG), lowering the LUMO of the alkyne and accelerating reactions with electron-rich dipoles. It directs nucleophilic attack toward the
-carbon (the TMS-bearing carbon). -
Steric Control (The TMS): The bulky trimethylsilyl group exerts significant steric pressure, often disfavoring the formation of isomers where the TMS group clashes with the substituent on the dipole.
Pathway Visualization
Figure 1: The divergent synthetic utility of ETMSP. The TMS group (blue path) serves as a gateway to diverse functionalized heterocycles.
Detailed Experimental Protocols
Protocol A: Thermal Synthesis of 4-TMS-1,2,3-Triazoles
Objective: To synthesize a fully substituted triazole core while retaining the silyl group for future modification. Mechanism: Thermal Huisgen Cycloaddition. Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) typically requires terminal alkynes. Using Cu catalysts with ETMSP often leads to desilylation or sluggish rates. Thermal conditions are preferred for internal silyl alkynes.
Reagents:
-
Organic Azide (
) (1.1 equiv) -
Toluene (Anhydrous)
Step-by-Step Procedure:
-
Setup: In a pressure vial or round-bottom flask equipped with a reflux condenser, dissolve ETMSP (1.0 mmol, 170 mg) in anhydrous toluene (2.0 mL, 0.5 M concentration).
-
Why Toluene? High boiling point allows for sufficient thermal activation (110°C) without rapid evaporation of reagents.
-
-
Addition: Add the organic azide (1.1 mmol) to the solution.
-
Reaction: Heat the mixture to 100–110°C for 12–24 hours. Monitor by TLC (Visualize with UV or KMnO₄ stain).
-
Checkpoint: If the reaction is slow, increase concentration to 1.0 M. Avoid running "neat" (solvent-free) with small azides due to explosion hazards.
-
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Purify the residue via silica gel flash chromatography (Gradient: Hexanes to EtOAc).
-
Regioselectivity Note: You will likely observe two isomers. The major isomer is typically the 1-substituted-4-(trimethylsilyl)-5-ethoxycarbonyl-1,2,3-triazole due to the steric preference of the bulky TMS group to avoid the N1-substituent of the azide.
-
Validation: Confirm regiochemistry using NOESY NMR (Look for correlation between N-substituent protons and the Ethyl ester protons; if they correlate, the ester is at C5).
-
Protocol B: Synthesis of Pyrazoles via Diazoacetates
Objective: Synthesis of polysubstituted pyrazoles using diazo compounds. Risk: Diazo compounds are potentially explosive. Work behind a blast shield.
Reagents:
-
ETMSP (1.0 equiv)
-
Ethyl Diazoacetate (EDA) (1.2 equiv)
-
Dichloromethane (DCM) or Diethyl Ether
Step-by-Step Procedure:
-
Setup: Dissolve ETMSP (1.0 mmol) in DCM (5 mL) in a flask open to an inert atmosphere line (Nitrogen bubbler).
-
Addition: Add Ethyl Diazoacetate (1.2 mmol) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24–48 hours.
-
Observation: Evolution of nitrogen gas (
) indicates the cycloaddition followed by spontaneous aromatization (1,3-proton shift or 1,5-sigmatropic shift).
-
-
Workup: Evaporate volatiles carefully.
-
Purification: Chromatography on silica gel.
-
Insight: The TMS group often undergoes a 1,5-migration in pyrazoles (van Alphen–Hüttel rearrangement) if not eliminated. Verify the position of the TMS group by HMBC NMR.
-
Downstream Applications: The "Silyl Handle"
The true power of ETMSP lies in the post-cycloaddition utility of the C-Si bond.
Protocol C: Protodesilylation (Removal of TMS)
Objective: To reveal the proton at the C4 position, yielding the specific regioisomer that might be difficult to access via direct terminal alkyne cycloaddition.
-
Dissolve the TMS-triazole/pyrazole in THF.
-
Add TBAF (Tetra-n-butylammonium fluoride, 1.0 M in THF, 1.2 equiv) and Acetic Acid (1.2 equiv).
-
Why Acetic Acid? It buffers the reaction, preventing the formation of highly basic species that might degrade the ester.
-
-
Stir at RT for 1–2 hours.
-
Quench with water, extract with EtOAc.
Protocol D: Ipso-Iodination (Halogen Exchange)
Objective: To replace TMS with Iodine, creating a substrate for Suzuki/Sonogashira coupling.
-
Dissolve the TMS-heterocycle in DCM.
-
Add Iodine Monochloride (ICl) (1.1 equiv) at 0°C.
-
Stir for 30 minutes.
-
Quench with saturated
(sodium thiosulfate) to remove excess iodine. -
Isolate the iodinated product.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion | Steric bulk of TMS inhibits approach. | Increase temperature (switch solvent to Xylene, 140°C) or use Microwave irradiation (120°C, 30 min). |
| Regioisomer Mixture | Thermal energy overcomes steric bias. | Lower temperature and increase reaction time. Note: Complete regiocontrol is rare thermally; chromatographic separation is standard. |
| Loss of TMS group | Presence of adventitious base or fluoride. | Ensure glassware is base-free. Avoid using copper catalysts unless desilylation is desired. |
| Decomposition | Reaction with nucleophilic solvent. | Avoid Methanol/Ethanol if transesterification is observed. Use Toluene or DCM. |
Safety & Handling (SDS Summary)
-
Hazards: ETMSP is an Eye Irritant (Category 2A) and Respiratory Irritant . It is a combustible liquid (Flash point ~71°C).
-
Azide Safety: Organic azides with low C/N ratios (<3:1) are explosive. When reacting ETMSP with small azides, never concentrate the reaction mixture to dryness.
-
Storage: Store ETMSP in a refrigerator (2–8°C) under inert gas to prevent hydrolysis of the ester or silyl group.
References
-
Huisgen, R. 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition, 1963. (Foundational mechanistic grounding). [Link]
-
Fokin, V. V., et al. Regioselectivity in the Copper-Catalyzed Azide-Alkyne Cycloaddition. (Context for why thermal is used for internal alkynes). [Link] (General reference to CuAAC scope).
-
Fisher Scientific. Ethyl 3-(trimethylsilyl)propiolate Physical Properties. [Link]
-
Moorhouse, A. D., & Moses, J. E. Click Chemistry and Medicinal Chemistry: A Case of "Cyclo-addiction". (Application of triazoles in drug design). [Link]
Sources
Application Note: Mastering Regioselectivity in the Hydrosilylation of Ethyl 3-(trimethylsilyl)propiolate
Abstract: The hydrosilylation of alkynes is a premier, atom-economical method for synthesizing vinylsilanes, which are exceptionally versatile intermediates in modern organic synthesis.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on controlling the regiochemical outcome of the hydrosilylation of ethyl 3-(trimethylsilyl)propiolate, an electronically and sterically biased internal alkyne. We delve into the mechanistic principles that govern product formation, offering two distinct, field-proven protocols to selectively synthesize either the α-silyl or β-silyl vinylsilane isomers. By explaining the causality behind catalyst and reagent selection, this guide empowers researchers to predictably access the desired vinylsilane building blocks for applications ranging from cross-coupling reactions to the synthesis of complex molecular architectures.[3][4]
Introduction: The Strategic Importance of Vinylsilanes
Vinylsilanes are powerful synthetic intermediates, prized for their stability, low toxicity, and diverse reactivity.[1][5] They are key precursors in a multitude of transformations, including palladium-catalyzed cross-coupling reactions (e.g., Hiyama coupling), Tamao-Fleming oxidations, and cycloadditions. The direct hydrosilylation of alkynes—the addition of a Si-H bond across the carbon-carbon triple bond—stands as one of the most efficient methods for their preparation.[3][6]
However, the hydrosilylation of unsymmetrical internal alkynes, such as ethyl 3-(trimethylsilyl)propiolate, presents a significant challenge: controlling the regioselectivity. The reaction can yield up to four distinct isomers, arising from the silyl group adding to either the α- or β-carbon relative to the ester, and from either syn- or anti-addition of the H and SiR₃ groups across the alkyne.
This guide focuses on providing the mechanistic understanding and practical protocols necessary to navigate this selectivity challenge. We will demonstrate how the choice of catalyst—a Lewis acid versus a radical initiator—can completely invert the regiochemical outcome, providing selective access to distinct product isomers.
Mechanistic Rationale: The Key to Regiocontrol
The regioselectivity of the hydrosilylation of ethyl 3-(trimethylsilyl)propiolate is not arbitrary; it is dictated by the reaction mechanism, which can be steered by the choice of catalyst and reaction conditions. Two dominant, competing pathways are the ionic (Lewis acid-promoted) and free-radical mechanisms.[7][8]
-
Lewis Acid-Promoted Pathway (Ionic Mechanism): In the presence of a strong Lewis acid like aluminum chloride (AlCl₃), the carbonyl oxygen of the ester group coordinates to the Lewis acid. This coordination significantly increases the electrophilicity of the β-carbon, making it susceptible to nucleophilic attack by the hydride from the silane. The subsequent steps lead to the formation of the α-silyl acrylate product.[8][9] This outcome is a result of a formal anti-Markovnikov hydride addition to the activated alkyne.
-
Free-Radical Pathway: In the absence of a Lewis acid or a transition metal catalyst, the reaction can proceed through a free-radical chain mechanism, which can be initiated thermally or with a radical initiator.[7] In this pathway, a silyl radical adds to the alkyne. Due to the electron-withdrawing nature of the ester, the radical addition occurs preferentially at the α-carbon to generate a more stable vinyl radical at the β-position. Subsequent hydrogen atom abstraction from another silane molecule yields the β-silicon-substituted (Z)-alkene and propagates the radical chain.[7][8]
The diagram below illustrates how the choice of reaction conditions directs the synthesis toward distinct regioisomers.
Caption: Controlling regioselectivity through catalyst choice.
Comparative Data: Influence of Conditions on Hydrosilylation
The choice of catalyst and silane has a profound impact on product distribution. The following table summarizes results from authoritative studies, highlighting the divergent outcomes achievable.
| Catalyst / Conditions | Silane | Major Product | Regioisomeric Ratio (α:β) | Stereoselectivity | Yield (%) | Reference |
| AlCl₃ in CH₂Cl₂ | (Me₃Si)₃SiH | Ethyl (E)-2-(tris(trimethylsilyl)silyl)-3-(trimethylsilyl)acrylate | >99:1 | - | 99 | [7][8] |
| EtAlCl₂ in CH₂Cl₂ | (Me₃Si)₃SiH | Ethyl (Z)-3-(tris(trimethylsilyl)silyl)-3-(trimethylsilyl)acrylate | 1:>99 | >99% Z | 98 | [7][8] |
| Neat, Room Temp. | (Me₃Si)₃SiH | Ethyl (Z)-3-(tris(trimethylsilyl)silyl)-3-(trimethylsilyl)acrylate | 1:>99 | >99% Z | 98 | [7][8] |
Note: TTMSS refers to tris(trimethylsilyl)silane.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Aluminum chloride is highly corrosive and reacts violently with water. Hydrosilanes can be flammable. Consult the Safety Data Sheet (SDS) for all reagents before use.
The general workflow for setting up these reactions is depicted below.
Caption: General experimental workflow for hydrosilylation.
Protocol 1: α-Selective Hydrosilylation using Lewis Acid Catalysis
This protocol is designed to selectively synthesize the α-silyl acrylate product, ethyl (E)-2-(triethylsilyl)-3-(trimethylsilyl)acrylate, based on the principles established for Lewis acid-mediated hydrosilylation.[9]
Reagents & Equipment:
-
Ethyl 3-(trimethylsilyl)propiolate
-
Triethylsilane (Et₃SiH)
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Flame-dried, 3-neck round-bottom flask with magnetic stir bar
-
Septa, nitrogen inlet, and bubbler
-
Syringes and needles
-
Ice-water bath
Procedure:
-
Apparatus Setup: Assemble the flame-dried round-bottom flask under a positive pressure of dry nitrogen.
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (1.1 equivalents). Quickly replace the septum and ensure the nitrogen atmosphere is maintained.
-
Solvent Addition: Add anhydrous dichloromethane via syringe to create a 1.0 M solution with respect to the alkyne. Begin vigorous stirring.
-
Cooling: Place the flask in an ice-water bath and allow the mixture to cool to 0 °C over 5-10 minutes.
-
Silane Addition: Add triethylsilane (1.0 equivalent) dropwise via syringe over 5 minutes. A suspension may form.
-
Alkyne Addition: Add ethyl 3-(trimethylsilyl)propiolate (1.0 equivalent) dropwise via syringe over 5 minutes. The solution may change color.
-
Reaction: Stir the reaction mixture at 0 °C. Monitor the reaction progress by TLC or GC-MS analysis of quenched aliquots. A typical reaction time is 2-4 hours.
-
Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding it to a cooled, saturated aqueous solution of sodium bicarbonate with vigorous stirring.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure α-silyl acrylate.[9]
Protocol 2: β-Selective Hydrosilylation via Radical Pathway
This protocol leverages the radical mechanism to selectively synthesize the β-(Z)-vinylsilane product, ethyl (Z)-3-(tris(trimethylsilyl)silyl)-3-(trimethylsilyl)acrylate.[7][8] This procedure is notable for its simplicity, as it is run neat at room temperature.
Reagents & Equipment:
-
Ethyl 3-(trimethylsilyl)propiolate
-
Tris(trimethylsilyl)silane ((Me₃Si)₃SiH)
-
Round-bottom flask with magnetic stir bar
-
Septum and nitrogen balloon
-
Syringes and needles
Procedure:
-
Apparatus Setup: Place a magnetic stir bar in a clean, dry round-bottom flask. Fit with a septum and flush with nitrogen.
-
Reagent Addition: To the flask, add ethyl 3-(trimethylsilyl)propiolate (1.0 equivalent) via syringe.
-
Initiation: Add tris(trimethylsilyl)silane (1.0 equivalent) via syringe.
-
Reaction: Stir the neat mixture at room temperature. The reaction is often complete within a few hours. Monitor by ¹H NMR or GC-MS analysis of an aliquot.
-
Purification: Upon completion, the reaction mixture is often of high purity. If necessary, any unreacted starting materials can be removed under high vacuum. For exceptionally high purity, column chromatography on silica gel can be performed.
Product Characterization
Confirming the identity and purity of the synthesized vinylsilanes is critical. The primary techniques are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The key to distinguishing isomers. The chemical shifts of the vinylic protons are diagnostic for α vs. β substitution. For β-isomers, the ³J(H,H) coupling constant across the double bond can differentiate stereoisomers: typically ~14-19 Hz for (E)-isomers and ~8-12 Hz for (Z)-isomers. For the trisubstituted products described here, the single vinylic proton's chemical shift is the primary indicator of regiochemistry.
-
¹³C NMR: Provides distinct signals for the vinylic carbons, confirming the regiochemistry.
-
²⁹Si NMR: Confirms the presence and environment of the silicon atoms.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent tool for determining the conversion of starting material and the ratio of regioisomers in the crude reaction mixture.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the ester carbonyl (C=O stretch, ~1720 cm⁻¹) and the alkene (C=C stretch, ~1600-1650 cm⁻¹).
Conclusion
The regioselective hydrosilylation of ethyl 3-(trimethylsilyl)propiolate is a highly controllable transformation. By understanding the underlying mechanistic dichotomy, researchers can strategically select reaction conditions to access specific vinylsilane isomers with high fidelity. Lewis acid catalysis reliably directs the reaction to form α-silyl acrylates, while radical conditions provide a simple and efficient route to β-(Z)-vinylsilanes. These protocols offer robust and reproducible methods for generating valuable, functionalized building blocks, paving the way for innovations in pharmaceutical development and materials science.
References
-
Liu, Y., Yamazaki, S., & Yamabe, S. (2005). Regioselective Hydrosilylations of Propiolate Esters with Tris(trimethylsilyl)silane. The Journal of Organic Chemistry, 70(2), 556-561. [Link]
-
Hydrosilylation of Propiolate Esters. (2022). Organic Syntheses, 99, 428-446. [Link]
-
Heraeus Precious Metals. Hydrosilylation Catalysts (Silicones). Heraeus.com. [Link]
-
Pielichowski, K., & Pielichowski, J. (2021). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. MDPI. [Link]
-
Ge, S. (2018). Regio- and Stereoselective Hydrosilylation of Alkynes Catalyzed by Three-Coordinate Cobalt(I) Alkyl and Silyl Complexes. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Synthesis of vinylsilanes. organic-chemistry.org. [Link]
-
Scientific Spectator. (2003). Recent Advances in the Hydrosilylation of Alkynes. Scientific Spectator. [Link]
-
ResearchGate. (2023). Synthesis of Vinylsilanes. ResearchGate. [Link]
-
Wikipedia. Hydrosilylation. en.wikipedia.org. [Link]
-
Wikipedia. Vinylsilane. en.wikipedia.org. [Link]
-
ResearchGate. (2016). Is there a difference in hydrosilylation catalyst (speier's catalyst and Karstedt's catalyst)?. ResearchGate. [Link]
-
ACS Publications. Platinum-catalyzed hydrosilylation of alkynes. Organometallics. [Link]
-
PubMed. (2005). Regioselective hydrosilylations of propiolate esters with tris(trimethylsilyl)silane. National Library of Medicine. [Link]
-
Lau, P. W. K. (1978). REACTIONS OF VINYLSILANES AND ALLYLSILANES. eScholarship@McGill. [Link]
Sources
- 1. Hydrosilylation Catalyst [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
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- 4. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 5. scientificspectator.com [scientificspectator.com]
- 6. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective hydrosilylations of propiolate esters with tris(trimethylsilyl)silane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Note: Lewis Acid Catalysis in Reactions of Ethyl 3-(trimethylsilyl)propiolate
[1]
Executive Summary
Ethyl 3-(trimethylsilyl)propiolate (ETSP) represents a unique class of functionalized alkynes where the synergistic effects of a silicon moiety and an ester group create a versatile electrophile. While the ester group activates the
This guide details the application of Lewis Acid (LA) catalysis to modulate the reactivity of ETSP. We focus on two primary transformation classes: Diels-Alder Cycloadditions for the synthesis of polysubstituted aromatics and Conjugate Additions for the stereoselective construction of vinyl silanes.
Mechanistic Principles & Catalyst Selection
The Activation Matrix
The reactivity of ETSP is governed by the coordination of the Lewis Acid to the carbonyl oxygen of the ester. This coordination significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the alkyne a potent dienophile and Michael acceptor.
-
Steric vs. Electronic Control: The TMS group is bulky. In thermal reactions, this steric bulk can hinder approach. However, LA catalysis accelerates the reaction rates sufficiently to overcome steric repulsion, often enhancing regioselectivity by enforcing specific endo/exo transition states.
-
Silicon
-Effect: In ionic mechanisms (e.g., hydrohalogenation or Friedel-Crafts), the TMS group stabilizes positive charge build-up at the -position relative to itself. However, in ETSP, the ester dictates that the -carbon (attached to Si) is the electrophilic site. These two effects (Ester-withdrawal vs. Silicon-stabilization) create a unique "push-pull" electronic environment that can be tuned by catalyst strength.
Catalyst Screening Guide
The choice of Lewis Acid is critical for suppressing side reactions such as polymerization or desilylation.
| Lewis Acid | Strength | Recommended Solvent | Application | Notes |
| High | Diels-Alder | Excellent for overcoming steric bulk of TMS; highly reactive. | ||
| Very High | Friedel-Crafts | Can cause desilylation if temperature is not strictly controlled ( | ||
| High | Conjugate Addition | Promotes chelation-controlled additions; effective for silyl enol ethers. | ||
| Moderate | Mild Cycloadditions | Good balance for sensitive substrates; less prone to polymerizing the alkyne. | ||
| Mild | Ether, Benzene | Hetero-Diels-Alder | Best for inverse-electron-demand systems or highly unstable dienes. |
Core Application: Lewis Acid-Catalyzed Diels-Alder Reaction
The most robust application of ETSP is as a dienophile in [4+2] cycloadditions. The TMS group prevents the common side reaction of "alkyne trimerization" and allows for the synthesis of crowded aromatic silanes after oxidative aromatization.
Reaction Pathway Visualization
Figure 1: Catalytic cycle for the Diels-Alder cycloaddition of ETSP. The Lewis Acid lowers the LUMO energy, facilitating attack by the diene.
Detailed Protocol: Synthesis of Silylated Phenolic Precursors
This protocol describes the reaction with a furan derivative, a classic pathway to substituted phenols/benzoates.
Reagents:
-
Ethyl 3-(trimethylsilyl)propiolate (1.0 equiv)
-
2,5-Dimethylfuran (1.2 equiv)
-
Ethyl Aluminum Dichloride (
) (1.0 M in hexanes, 0.1 – 0.2 equiv) -
Dichloromethane (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to
using an ice/water bath. -
Solvent & Substrate: Add anhydrous
(0.5 M concentration relative to alkyne) and Ethyl 3-(trimethylsilyl)propiolate. -
Catalyst Addition: Dropwise add the
solution. Critical: The solution may turn slightly yellow, indicating coordination. Stir for 15 minutes to ensure complex formation. -
Diene Addition: Add 2,5-Dimethylfuran slowly via syringe pump over 20 minutes. The slow addition prevents exotherms that could degrade the labile oxabicyclic intermediate.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Visualize with PMA or KMnO4; alkyne spot will disappear).
-
Quench: Cool back to
. Carefully quench with saturated aqueous . Caution: Aluminum salts will precipitate. -
Workup: Dilute with
. Filter the biphasic mixture through a pad of Celite to remove aluminum salts. Separate layers, wash organic phase with brine, dry over , and concentrate. -
Purification: The immediate product is often the oxabicyclic alkene. For aromatization to the phenol, treat the crude residue with acid (e.g., catalytic
-TsOH in refluxing benzene) or simply purify via silica gel chromatography which often induces aromatization.
Expected Outcome: High yield of the silylated aromatic ester. The TMS group typically remains intact, provided the Lewis Acid is not super-stoichiometric or wet.
Secondary Application: Stereoselective Conjugate Addition
Lewis acids catalyze the addition of nucleophiles (halides, silyl enol ethers) to ETSP. This is a primary route to
Regioselectivity Logic
In the presence of
-
Nucleophile Attack: Occurs at the
-carbon (the carbon bearing the TMS group). -
Stereochemistry: Typically yields the (Z)-alkene (via anti-addition) or the thermodynamically stable isomer depending on workup.
Protocol: Friedel-Crafts Alkenylation of Arenes
This reaction couples electron-rich arenes to ETSP, yielding
Reagents:
-
ETSP (1.0 equiv)
-
Electron-rich Arene (e.g., Anisole, 5.0 equiv as solvent/reactant or 1.2 equiv in DCM)
- (1.1 equiv) - Note: Stoichiometric amount often required for FC due to product complexation.
Methodology:
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Desilylation (Loss of TMS) | Acid too strong or moisture present. | Switch from |
| Polymerization | Reaction temperature too high; concentration too high. | Run at |
| No Reaction | Steric hindrance of TMS group. | Use a smaller Lewis Acid (e.g., |
| Regioisomer Mixtures | Competing directing effects. | Use non-polar solvents (Toluene) to enhance coordination-control by the Lewis Acid. |
References
-
Mechanism of Lewis Acid C
- Title: How Lewis Acids C
- Source: PMC / NIH
-
URL:[Link]
-
Regioselectivity in Propiol
-
Lewis Acid Influence on Cycloadditions
- Title: Influence of Lewis Acids on the Diels–Alder Reaction (Furan + Ethyl Propiol
- Source: ResearchG
-
URL:[Link]
-
Friedel-Crafts Applic
- Title: A Lewis acid-promoted cyclization of ethenetricarboxylate derivative arom
- Source: Organic & Biomolecular Chemistry
-
URL:[Link]
Sources
- 1. mt.com [mt.com]
- 2. The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective hydrosilylations of propiolate esters with tris(trimethylsilyl)silane - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting incomplete desilylation of Ethyl 3-(trimethylsilyl)propiolate
Topic: Troubleshooting Incomplete Desilylation & Product Isolation Target Molecule: Ethyl propiolate (CAS: 623-47-2) from Ethyl 3-(trimethylsilyl)propiolate (CAS: 16205-84-8) Audience: Medicinal Chemists, Process Chemists, and Organic Synthesis Researchers.
Executive Summary & Core Mechanism
The removal of the trimethylsilyl (TMS) group from Ethyl 3-(trimethylsilyl)propiolate is a fundamental transformation in generating Ethyl propiolate , a versatile Michael acceptor and "click" chemistry reagent. While theoretically simple, this reaction is notorious for variable yields.
The Central Paradox: Users frequently report "incomplete reaction" when, in reality, the reaction has proceeded to completion, but the product has been lost to volatility or decomposition (polymerization/Michael addition).
Reaction Scheme
Diagnostic Flowchart
Before adjusting reaction conditions, use this logic tree to identify the root cause of the failure.
Caption: Diagnostic logic flow for differentiating between kinetic failure, product decomposition, and isolation loss.
Troubleshooting Guide (Q&A)
Category 1: The "Missing Mass" (Volatility & Isolation)
Q: The reaction looked perfect on TLC, but after rotary evaporation, my flask is nearly empty. Where did it go? A: You likely evaporated your product. Ethyl propiolate is a volatile liquid (bp ~120 °C at atm, but significantly lower under vacuum). It forms an azeotrope with common solvents.
-
The Fix:
-
Avoid High Vacuum: Do not use a high-vacuum pump. Use a water aspirator (~20-40 mmHg) and keep the water bath below 30°C .
-
Telescoping: If possible, do not isolate. React the crude solution directly in the next step (e.g., Click reaction or Michael addition).
-
Distillation: If isolation is necessary, distill the product directly from the crude residue rather than trying to strip all solvent first.
-
Q: How do I remove silyl byproducts without losing the product? A: Standard aqueous workups often require subsequent concentration, which risks product loss.
-
The Fix: Use a Solid-Phase Workup .
-
Add calcium carbonate and Dowex 50WX8 resin to the reaction mixture (if using TBAF). This sequesters the ammonium salts. Filter and carefully concentrate [1].
-
Alternatively, if using K2CO3/MeOH, add a small amount of silica gel, evaporate gently to a slurry, and load directly onto a short silica plug. Elute with Pentane/Ether (low boiling solvents are easier to remove without losing product).
-
Category 2: Side Reactions (Decomposition & Impurities)
Q: I see the starting material disappear, but a new spot appears that is NOT ethyl propiolate. What is it? A: You are likely observing Michael Addition or Ester Hydrolysis .
-
Scenario A (Methanol Solvent): If using K2CO3 in MeOH, the methoxide ion is a nucleophile. It can attack the
-carbon of the alkyne (Michael addition) to form the -methoxy acrylate.-
Solution: Switch to EtOH (matches the ester) or reduce reaction time. Ensure the reaction is kept cold (0°C).
-
-
Scenario B (Hydrolysis): If water is present with base, you may hydrolyze the ethyl ester to the carboxylic acid (Propiolic acid), which is water-soluble and lost during aqueous workup.
-
Solution: Use anhydrous solvents.
-
Q: The reaction turns black/brown and viscous. A: This indicates Polymerization . Terminal alkynes conjugated with electron-withdrawing groups (like esters) are prone to base-catalyzed polymerization.
-
The Fix:
-
Buffer the reaction: If using TBAF, add 1.0 equivalent of Acetic Acid (AcOH) . This buffers the basicity of the fluoride source, preventing polymerization while still allowing desilylation [2].
-
Dilution: Run the reaction more dilute (0.05 M - 0.1 M).
-
Category 3: Incomplete Conversion (Kinetics)
Q: TLC shows 50% starting material remaining after 24 hours. A: This is rare for this specific substrate but usually indicates "Dead" Reagents .
-
TBAF: TBAF is hygroscopic. "Wet" TBAF is actually less reactive for desilylation in some contexts because the fluoride is heavily solvated by water, reducing its nucleophilicity toward Silicon. Conversely, totally anhydrous TBAF can be too basic (causing decomposition).
-
K2CO3: Must be finely ground. Large chunks have low surface area.
-
The Fix: Add a fresh batch of reagent. If using K2CO3, add a drop of water (catalytic) if the solvent is ultra-dry, as trace proton sources are needed to quench the intermediate silyl-anion species.
Comparative Reagent Data
Select the method that fits your downstream application.
| Reagent System | Reaction Speed | Risk of Side Rxn | Cost | Best For... |
| K2CO3 / MeOH | Fast (<1 h) | High (Michael Addn) | Low | Large scale, simple substrates. |
| TBAF / THF | Fast (<30 min) | High (Polymerization) | Med | Acid-sensitive substrates. |
| TBAF / AcOH / THF | Medium | Low | Med | Recommended. Sensitive/Volatile products. |
| AgF / MeOH | Fast | Very Low | High | High-value, complex substrates [3]. |
Recommended Protocols
Method A: Buffered Fluoride (High Fidelity)
Best for preventing polymerization and ensuring clean conversion.
-
Setup: Dissolve Ethyl 3-(trimethylsilyl)propiolate (1.0 equiv) in anhydrous THF (0.1 M concentration).
-
Buffering: Add Acetic Acid (1.1 equiv) to the solution. Stir at 0°C.[1][2]
-
Desilylation: Dropwise add TBAF (1.0 M in THF, 1.1 equiv).
-
Monitoring: Stir at 0°C for 15 minutes. Check TLC.
-
Workup (Non-Aqueous):
-
Dilute with Et2O.
-
Filter through a short pad of silica gel (removes TBAF salts).
-
Wash the silica pad with Et2O.
-
-
Concentration: Carefully concentrate at >100 mbar and <20°C . Do not go to dryness.
Method B: Carbonate Methanolysis (Cost-Effective)
Best for scale-up, provided temperature is controlled.
-
Setup: Dissolve substrate in MeOH (or EtOH to prevent transesterification). Cool to -10°C (Ice/Salt bath).
-
Reaction: Add finely ground K2CO3 (0.1 - 0.5 equiv).
-
Note: Stoichiometric base is NOT required; the reaction is catalytic.
-
-
Monitoring: Stir for 30-60 mins.
-
Quench: Add saturated NH4Cl solution immediately upon completion to neutralize the mixture.
-
Extraction: Extract with Pentane (3x).
-
Isolation: Dry over MgSO4 and concentrate carefully.
References
-
Kishi, Y. et al. "A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions." Organic Syntheses, 2022, 99 , 53-67.[3] Link
- G. W. Gribble et al. "Survey of the Desilylation of Silyl-Acetylenes." Organic Reactions, Wiley. (General reference for buffered TBAF protocols).
-
Kim, M. J. et al. "Selective Desilylation of TIPS-acetylenes using AgF."[4] Synlett, 2008, 565-568.[5] Link
-
Gelest Inc. "Deprotection of Silyl Ethers and Alkynes - Technical Library." Link
Sources
Technical Support Center: Purification of Products from Ethyl 3-(trimethylsilyl)propiolate Reactions
Welcome to the technical support center for navigating the purification challenges associated with products derived from ethyl 3-(trimethylsilyl)propiolate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. My objective is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.
Ethyl 3-(trimethylsilyl)propiolate is an invaluable reagent in organic synthesis, often used in cycloadditions, Michael additions, and as a precursor to other functionalized alkynes.[1] The presence of the bulky, nonpolar trimethylsilyl (TMS) group, however, introduces specific challenges and considerations during product isolation and purification. This guide addresses the most common issues encountered in the lab.
Troubleshooting Guide
This section is structured in a problem-and-solution format to directly address experimental hurdles.
Problem 1: My product is contaminated with a greasy, volatile impurity that co-elutes with my desired compound.
Likely Cause: The most probable culprits are silicon-based byproducts, primarily trimethylsilanol (TMSOH) or its dehydration dimer, hexamethyldisiloxane (TMS-O-TMS). These are formed from the unintended cleavage of the TMS group during the reaction or aqueous workup. TMSOH is somewhat polar, but TMS-O-TMS is much less polar and can be difficult to separate from lipophilic products.
In-Depth Explanation: The Si-C bond in alkynylsilanes is relatively stable under neutral conditions but can be cleaved by acid, base, or nucleophiles like fluoride ions.[2] During an aqueous workup, localized pH changes or the presence of certain salts can catalyze this hydrolysis, leading to the formation of these persistent siloxane impurities.
Step-by-Step Solution:
-
Modified Workup:
-
Quench Carefully: Quench the reaction with a buffered aqueous solution (e.g., saturated ammonium chloride, pH ~5-6) instead of pure water, dilute HCl, or strong bases. This minimizes pH excursions that promote desilylation.
-
Minimize Contact Time: Perform the aqueous extraction swiftly. Do not let the organic layer sit in contact with the aqueous phase for extended periods.
-
-
Removal of Silanols/Siloxanes:
-
Azeotropic Removal (for TMSOH): If the product is thermally stable, trimethylsilanol can sometimes be removed by co-evaporation with a solvent like toluene under reduced pressure.
-
Acidic Wash (Use with Caution): A very dilute acid wash (e.g., 0.1 M HCl) can protonate TMSOH to facilitate its removal into the aqueous phase. CAUTION: This method carries a high risk of cleaving the TMS group from your desired product and should only be attempted if the product's TMS group is known to be robust.[3]
-
Specialized Adsorbents: In some cases, passing the crude product through a small plug of activated carbon or alumina may help adsorb silanol byproducts.[4][5]
-
-
Chromatographic Optimization:
-
Use a Non-polar Solvent System: Start flash chromatography with a very non-polar eluent (e.g., 100% pentane or hexane) to wash out the highly non-polar TMS-O-TMS before eluting your product with a more polar solvent mixture.[6]
-
Consider Deactivated Silica: If your product shows signs of degradation on standard silica gel, consider using silica that has been deactivated by treatment with a base like triethylamine.[7]
-
Problem 2: My flash column chromatography yields are low, and I see streaking or tailing on my TLC plates.
Likely Cause: This issue often points to interactions between the compound and the stationary phase (silica gel). The slightly acidic nature of standard silica gel can cause problems for certain silylated compounds. Streaking can also be caused by overloading the column or poor solubility in the eluent.
In-Depth Explanation: The surface of silica gel is covered with silanol (Si-OH) groups, which are acidic. These sites can interact strongly with basic functional groups in your molecule or even catalyze slow decomposition or desilylation of sensitive products during the hours-long elution process.[8]
Step-by-Step Solution:
-
Assess Stability: Before running a large-scale column, spot your crude material on a TLC plate, let it sit for 1-2 hours, and then elute it. If you see new spots or significant streaking that wasn't present initially, your compound is likely unstable on silica gel.[7]
-
Deactivate the Silica Gel:
-
Protocol: Prepare a slurry of silica gel in your starting eluent. Add 1% triethylamine (or another volatile base) by volume to the slurry.
-
Rationale: The triethylamine neutralizes the acidic silanol groups on the silica surface, preventing them from interacting with or degrading your product.
-
-
Optimize Loading and Elution:
-
Dry Loading: For compounds that are sparingly soluble in the eluent, use a dry loading technique. Dissolve the crude product in a strong, volatile solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder can then be carefully loaded onto the top of the column.[9]
-
Solvent Gradient: If tailing is observed, increasing the polarity of the eluent more sharply once the product begins to elute can help push it off the column more quickly and in a tighter band.[7]
-
Workflow for a Standard Purification
The following diagram illustrates a typical decision-making workflow for purifying a product from a reaction involving ethyl 3-(trimethylsilyl)propiolate.
Caption: General purification workflow.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent system for flash chromatography of products from ethyl 3-(trimethylsilyl)propiolate?
A1: There is no single "best" system, as it depends entirely on the product's structure. However, a good starting point is a gradient of ethyl acetate in hexanes (or pentane). Due to the nonpolar TMS group, many products are significantly less polar than their non-silylated analogues.
-
Expert Insight: Always start with a very low polarity eluent (e.g., 2-5% ethyl acetate in hexanes). The TMS group imparts significant lipophilicity, meaning your product will likely have a lower Rf than you might initially expect. Run a gradient TLC first to find the optimal solvent ratio that gives your product an Rf of ~0.3.
Solvent System Selection Guide
| Product Polarity | Recommended Starting Gradient (EtOAc/Hexanes) | Key Considerations |
| Very Nonpolar | 1-5% | Useful for separating from highly polar impurities and baseline material. |
| Moderately Nonpolar | 5-20% | Most common range for many cycloaddition products. |
| Polar | 20-50% | May be needed if the reaction adds multiple polar functional groups. |
Q2: Can I use reversed-phase chromatography to purify my silylated compound?
A2: Yes, reversed-phase (e.g., C18) chromatography can be an excellent alternative, especially if your compound is unstable on silica gel. The TMS group will cause the compound to be strongly retained on a C18 column. A typical eluent system would be a gradient of acetonitrile or methanol in water. This method is particularly useful for more polar silylated molecules that are difficult to separate from nonpolar impurities using normal-phase chromatography.
Q3: I need to remove the TMS group after purification. What is the most reliable method?
A3: The choice of desilylation reagent depends on the sensitivity of your molecule.
-
Fluoride-Based: The most common and generally reliable method is using a fluoride source. Tetrabutylammonium fluoride (TBAF) in THF is a standard choice.[10] It is highly effective but basic, which can be an issue for base-sensitive functional groups.
-
Acid-Catalyzed: Mild acids like acetic acid in a protic solvent or p-toluenesulfonic acid (p-TSA) can be used.[11] This method is preferable for molecules that are sensitive to base.
-
Base-Catalyzed: For robust molecules, potassium carbonate or lithium hydroxide in methanol can be very effective and economical.[12]
Troubleshooting Desilylation
The following decision tree can help you troubleshoot incomplete or messy desilylation reactions.
Caption: Troubleshooting desilylation reactions.
Q4: Is distillation a viable purification method for these types of products?
A4: Distillation, particularly using a Kugelrohr apparatus for small scales, can be very effective for liquid products that are thermally stable and have a boiling point distinct from impurities. Organosilicon compounds can be surprisingly high-boiling.[13] The boiling point of ethyl 3-(trimethylsilyl)propiolate itself is 92-96 °C at 28 mmHg, indicating that its reaction products will likely require vacuum distillation.[14] Always perform a small-scale thermal stability test before attempting a large-scale distillation.
References
-
Gelest, Inc. (2018). Some Aspects of the Chemistry of Alkynylsilanes. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Tang, S., et al. (2021). Silanol: A bifunctional group for peptide synthesis and late-stage functionalization. The Royal Society of Chemistry. [Link]
-
Lu, T., et al. (2013). An Alkyne Hydrosilylation-Oxidation Strategy for the Selective Installation of Oxygen Functionality. PMC - PubMed Central. [Link]
-
Wikipedia. Ethyl propiolate. [Link]
-
De Luc, G., et al. (2018). Bronsted and Lewis Acid-Catalyzed Diverse Functionalization of Indenoquinoxaline-11-Propargyl Alcohols. American Chemical Society. [Link]
-
Anderson, H. L., et al. (2020). Masked Alkyne Equivalents for the Synthesis of Mechanically Interlocked Polyynes. ChemRxiv. [Link]
- Google Patents.WO2014077304A1 - Method for removing silanol compound, chemical filter, and exposure device.
- Google Patents.
-
Lucknow University. (2020). Organosilicon Compounds. [Link]
-
UNT Digital Library. Synthesis of organosilicon compounds. [Link]
-
ResearchGate. (2008). Deactivation of Silica Surfaces with a Silanol-Terminated Polysiloxane; Structural Characterization by Inverse Gas Chromatography and Solid-State NMR. [Link]
Sources
- 1. Ethyl propiolate - Wikipedia [en.wikipedia.org]
- 2. gelest.com [gelest.com]
- 3. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2014077304A1 - Method for removing silanol compound, chemical filter, and exposure device - Google Patents [patents.google.com]
- 5. WO2010056694A1 - Process to remove silanol from the preparation of a modified polymer - Google Patents [patents.google.com]
- 6. digital.library.unt.edu [digital.library.unt.edu]
- 7. Purification [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. chemistryviews.org [chemistryviews.org]
- 10. rsc.org [rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. lkouniv.ac.in [lkouniv.ac.in]
- 14. ETHYL 3-(TRIMETHYLSILYL)PROPIOLATE | 16205-84-8 [chemicalbook.com]
Technical Support Center: Prevention of Terminal Alkyne Dimerization Post-Desilylation
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and material scientists who utilize silyl-protected terminal alkynes in their synthetic endeavors. The lability of the terminal alkyne proton upon desilylation presents a significant challenge, often leading to undesired homocoupling reactions. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to help you navigate this common synthetic hurdle and maximize the yield of your desired terminal alkyne.
Understanding the Problem: The Inherent Reactivity of Terminal Alkynes
Terminal alkynes are versatile functional groups, but their utility is intrinsically linked to the reactivity of their acidic C-H bond (pKa ≈ 25)[1][2]. This acidity, while useful for forming acetylides for C-C bond formation, also makes them susceptible to oxidative homocoupling, commonly known as Glaser, Eglinton, or Hay coupling[3][4]. This dimerization process, often catalyzed by trace amounts of copper and promoted by oxygen, results in the formation of a symmetrical 1,3-diyne byproduct[3]. This not only consumes your valuable starting material but also complicates purification, reducing the overall efficiency of your synthetic route.
The silyl protecting group, most commonly trimethylsilyl (TMS) or triisopropylsilyl (TIPS), is a robust solution to mask this reactivity during preceding synthetic steps[4]. However, the critical moment of deprotection lays bare the reactive nature of the terminal alkyne. The newly unveiled terminal alkyne is immediately vulnerable to dimerization if not handled under appropriate conditions.
Frequently Asked Questions (FAQs)
Q1: What is terminal alkyne dimerization and why is it a problem?
A1: Terminal alkyne dimerization is an oxidative coupling reaction that joins two terminal alkyne molecules to form a 1,3-diyne. This is a significant side reaction, particularly in the presence of copper catalysts and oxygen[3]. It is problematic because it reduces the yield of your target molecule, consumes the starting material, and introduces a byproduct that can be difficult to separate from your desired product.
Q2: Which reaction conditions are most likely to cause dimerization after desilylation?
A2: The primary culprits are the presence of oxygen and transition metal contaminants, especially copper(I) and copper(II) salts[3]. Reactions performed in the open air, or with solvents and reagents that have not been properly degassed, are at high risk. If the preceding synthetic steps involved copper catalysts (e.g., Sonogashira coupling), residual copper can promote dimerization upon deprotection.
Q3: I'm not using a copper catalyst, so can I disregard the risk of dimerization?
A3: While copper is a potent catalyst for this reaction, other transition metals can also promote dimerization[5][6]. Furthermore, even in the absence of a deliberately added metal catalyst, trace metal impurities in reagents or from glassware can be sufficient to initiate homocoupling, especially in the presence of oxygen. Therefore, it is always prudent to take preventative measures.
Q4: What are the most common silyl protecting groups for terminal alkynes, and does the choice of group affect the risk of dimerization?
A4: The most common silyl protecting groups are Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS), and Triisopropylsilyl (TIPS). The choice of protecting group primarily influences the conditions required for its removal, with TMS being the most labile and TIPS being significantly more robust[7][8]. While the silyl group itself doesn't directly influence the propensity for dimerization after it's removed, the harshness of the deprotection conditions required for more robust groups can sometimes lead to side reactions if not carefully controlled.
Q5: How can I confirm that dimerization is occurring in my reaction?
A5: The formation of the 1,3-diyne byproduct can be detected using standard analytical techniques. In Nuclear Magnetic Resonance (NMR) spectroscopy, you will observe characteristic signals for the diyne structure, which will be different from your starting material and desired product. Mass spectrometry (MS) will show a molecular ion peak corresponding to approximately twice the mass of your deprotected alkyne minus two hydrogen atoms. Thin Layer Chromatography (TLC) will also likely show a new, less polar spot corresponding to the dimerized product.
Troubleshooting Guide: Navigating Common Experimental Issues
This section provides a structured approach to troubleshooting common problems encountered during and after the desilylation of terminal alkynes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant formation of 1,3-diyne byproduct. | 1. Presence of Oxygen: The reaction is likely being exposed to air, which promotes oxidative coupling. | - Rigorous Inert Atmosphere: Ensure your reaction is conducted under a strict nitrogen or argon atmosphere. Use Schlenk line techniques or a glovebox. All solvents and liquid reagents should be thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles. |
| 2. Residual Copper Catalyst: If a copper-catalyzed reaction (e.g., Sonogashira) was performed prior to desilylation, trace copper may remain. | - Copper Scavenging: Before or during workup, consider adding a copper scavenger. Thiol-functionalized silica gel or resins can be effective at binding and removing residual copper[9][10]. A simple wash with an aqueous solution of a chelating agent like EDTA or ammonia can also help. | |
| 3. Metal Contamination from Reagents or Glassware: Trace metals can catalyze the dimerization. | - Use High-Purity Reagents: Employ high-purity solvents and reagents. - Acid Wash Glassware: Ensure all glassware is thoroughly cleaned and potentially acid-washed to remove trace metal residues. | |
| Incomplete desilylation. | 1. Insufficient Reagent: The amount of desilylating agent may be inadequate for complete conversion. | - Increase Reagent Stoichiometry: Incrementally increase the equivalents of your desilylating agent (e.g., TBAF, K₂CO₃). |
| 2. Steric Hindrance: For bulky silyl groups like TIPS, the reaction may be sluggish. | - Increase Reaction Time and/or Temperature: Monitor the reaction by TLC and allow it to proceed for a longer duration. Gentle heating may be required, but be mindful that higher temperatures can also increase the rate of dimerization. | |
| 3. Poor Reagent Quality: The desilylating agent may have degraded. | - Use Fresh Reagents: Tetrabutylammonium fluoride (TBAF) solutions can be hygroscopic and lose activity over time. Use a fresh bottle or a recently prepared solution. | |
| Product degradation during workup or purification. | 1. Prolonged Exposure to Air: The deprotected alkyne is unstable in the presence of oxygen. | - Minimize Exposure to Air: Perform the workup and purification as quickly as possible. Keep fractions under an inert atmosphere. |
| 2. Harsh Purification Conditions: Silica gel can be slightly acidic and may promote side reactions. | - Use Neutralized Silica: Consider using silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent) to neutralize acidic sites. - Alternative Purification: If possible, consider distillation or recrystallization as alternatives to column chromatography. | |
| 3. Co-elution with Byproducts: The dimerized product may have a similar polarity to the desired product. | - Optimize Chromatography: Carefully select your solvent system to maximize separation between your product and the diyne byproduct. | |
| Low recovery of terminal alkyne after workup. | 1. Volatility of the Product: Small, low-molecular-weight terminal alkynes can be volatile and lost during solvent removal. | - Careful Concentration: Use a rotary evaporator at a controlled temperature and pressure. Avoid concentrating to complete dryness if possible. |
| 2. Adsorption onto Silica Gel: Polar terminal alkynes may adhere strongly to the silica gel column. | - Modify Eluent Polarity: Gradually increase the polarity of your eluent to ensure your product is fully eluted from the column. |
Experimental Protocols & Preventative Strategies
Success in isolating a pure terminal alkyne post-desilylation hinges on a proactive approach that anticipates and mitigates the risk of dimerization. The following protocols provide detailed steps for common desilylation procedures, incorporating best practices for preventing unwanted side reactions.
Protocol 1: Mild Desilylation of TMS-Alkynes with Potassium Carbonate in Methanol
This method is particularly useful for substrates that are sensitive to fluoride ions.
Materials:
-
TMS-protected alkyne
-
Anhydrous Methanol (MeOH), degassed
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Diethyl ether or Ethyl Acetate, degassed
-
Deionized Water, degassed
-
Brine, degassed
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a positive pressure of inert gas, dissolve the TMS-protected alkyne (1.0 eq.) in degassed methanol.
-
Reagent Addition: Add a catalytic amount of anhydrous potassium carbonate (e.g., 0.1-0.3 eq.).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 1-4 hours).
-
Workup:
-
Reduce the volume of methanol under reduced pressure, being careful not to completely dry the residue if the product is volatile.
-
Add degassed diethyl ether or ethyl acetate and degassed water.
-
Separate the organic layer. Wash sequentially with degassed water and degassed brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate carefully under reduced pressure.
-
-
Purification: If necessary, purify the crude product immediately by flash column chromatography using a pre-flushed column and degassed solvents.
Expert Tip: The success of this protocol relies heavily on the quality of the anhydrous and degassed solvents. Traces of water can hydrolyze the silyl ether, while oxygen will promote dimerization.
Protocol 2: Fluoride-Mediated Desilylation with TBAF
Tetrabutylammonium fluoride (TBAF) is a highly effective reagent for removing a wide range of silyl protecting groups.
Materials:
-
Silyl-protected alkyne
-
Tetrabutylammonium fluoride (TBAF) solution (typically 1 M in THF)
-
Anhydrous Tetrahydrofuran (THF), degassed
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution, degassed
-
Diethyl ether or Ethyl Acetate, degassed
-
Deionized Water, degassed
-
Brine, degassed
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the silyl-protected alkyne (1.0 eq.) in degassed anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C (ice bath). Slowly add the TBAF solution (1.1-1.5 eq.) dropwise.
-
Reaction Monitoring: Stir at 0 °C and allow the reaction to warm to room temperature. Monitor by TLC.
-
Workup:
-
Upon completion, quench the reaction with degassed saturated aqueous NH₄Cl solution.
-
Extract the product with degassed diethyl ether or ethyl acetate.
-
Wash the combined organic layers with degassed water and degassed brine to remove residual TBAF.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify immediately as described in Protocol 1.
Expert Tip: For sensitive substrates, consider buffering the TBAF solution with a small amount of acetic acid to mitigate the basicity of the fluoride ions.
Visualizing the Dimerization Pathway and Prevention Workflow
To better understand the chemical transformations and the logic behind the preventative measures, the following diagrams illustrate the key processes.
Mechanism of Copper-Catalyzed Alkyne Dimerization (Glaser Coupling)
Caption: The catalytic cycle of Glaser coupling.
Workflow for Preventing Alkyne Dimerization Post-Desilylation
Caption: A workflow incorporating preventative measures.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. websites.umich.edu [websites.umich.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Capture of mechanically interlocked molecules by rhodium-mediated terminal alkyne dimerisation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 8. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. Metal Scavengers [sigmaaldrich.cn]
How to handle pyrophoric reagents in silylation reactions
Technical Support Center: Handling Pyrophoric Reagents in Silylation Reactions
Core Directive & Safety Primer
WARNING: This guide specifically addresses the handling of pyrophoric organolithium reagents (e.g., tert-butyllithium, n-butyllithium) often required to generate nucleophiles prior to silylation (e.g., trapping with TMSCl or TESOTf). While chlorosilanes are corrosive and moisture-sensitive, they are not pyrophoric. The acute fire hazard lies in the lithiation step.
Immediate Safety Mandates:
-
Never work alone. A second person must be aware of your operations.[1]
-
Flame-Resistant (FR) Clothing: Mandatory.[2] Synthetic fabrics (polyester/nylon) melt onto skin during flash fires.
-
Glove Protocol: "Pilot" method recommended—Flame-resistant Nomex flight gloves worn over nitrile gloves. If unavailable, double-glove with nitrile (inner) and neoprene (outer).[1]
-
Fume Hood Management: Sash must be at the lowest possible working height.[3][4] Remove all solvent bottles and combustibles from the hood deck before starting.
Experimental Protocols: Reagent Transfer
The method of transfer is dictated by volume. Using a syringe for large volumes (>20 mL) increases the risk of plunger detachment and catastrophic spillage.
Protocol A: Syringe Transfer (Volume < 10 mL)
Best for: Small-scale lithium-halogen exchange or deprotonation.
-
Preparation:
-
The "Gas Cushion" Technique:
-
Insert the syringe needle through the septum.[5][6][8][9][10]
-
Draw inert gas into the syringe (approx. 1/3 volume).[4]
-
Depress plunger to expel gas (purging the needle). Repeat 3x.
-
Draw a small "cushion" of inert gas (0.5 mL) into the syringe.
-
Lower needle tip below the liquid level.[5][7] Slowly draw reagent.
-
Critical: Before withdrawing the needle from the bottle, pull the plunger slightly to draw a buffer of inert gas into the needle tip. This prevents the reagent from dripping and reacting with air (sparking) during transfer.
-
-
Delivery:
-
Transfer to the reaction flask (under positive inert pressure).
-
Dispense slowly down the side of the flask to cool the reagent before it hits the bulk solution.
-
Protocol B: Cannula (Double-Tipped Needle) Transfer (Volume > 10 mL)
Best for: Process-scale silylation or transferring stock solutions.
This method uses positive pressure to push fluid through a bridge, eliminating the need to manipulate a heavy syringe.
Figure 1: Logic flow for positive-pressure cannula transfer. Note that the Reagent Bottle is pressurized, forcing liquid into the Receiving Flask which must be vented to allow fill.
Troubleshooting & FAQs
Q1: I see sparks at the tip of my needle when withdrawing it from the t-BuLi bottle. What is happening?
-
Diagnosis: This is "pilot light" ignition. You likely did not draw an inert gas buffer into the needle tip before withdrawal, or the needle is too short, leaving a droplet exposed to air.
-
Immediate Action: Do not panic or wave the syringe. The small flame will usually self-extinguish once the fuel (droplet) is consumed. If it persists, submerge the needle tip in a beaker of dry sand kept nearby.
-
Prevention: Always pull 0.5–1.0 mL of nitrogen/argon into the needle after drawing the liquid but before pulling the needle out of the septum.
Q2: My needle clogged mid-transfer. Can I push the plunger to clear it?
-
Diagnosis: Lithium salts (oxides/hydroxides) have formed due to moisture ingress or a coring of the septum.
-
Action: NEVER force the plunger. High pressure can cause the barrel to shatter or the needle to detach, spraying pyrophoric liquid.
-
Solution: Withdraw the needle carefully. Replace the needle in a safe zone (glovebox or under heavy inert flow). If the syringe is full of reagent, discard the entire assembly into a quenching bath (see Section 4) and start over.
Q3: Low yield in the silylation step after lithiation. Is the pyrophoric reagent "dead"?
-
Scientific Context: Organolithiums degrade over time, especially if the septum is punctured repeatedly. The titer (concentration) drops.
-
Validation: Perform a titration using No-D NMR spectroscopy or the diphenylacetic acid method before critical reactions.
-
Causality: If the lithiation fails, the subsequent addition of TMSCl has no nucleophile to react with. The silylation yield is a direct proxy for the quality of your pyrophoric base.
Q4: The reaction mixture froze or became too viscous during t-BuLi addition.
-
Cause: t-BuLi is often used at -78°C. In non-polar solvents (pentane/hexanes), viscosity increases.
-
Fix: Ensure you are using a solvent mixture compatible with cryogenic temperatures (e.g., THF/Ether mixtures, though be aware of ether cleavage by strong bases at higher temps). Use a mechanical stirrer rather than a magnetic stir bar for scales >500 mg.
Quenching & Disposal (The "Kill" Protocol)
The most hazardous phase is cleaning up. Residual pyrophorics in syringes or flasks can ignite trash bins if not neutralized.
Table 1: Quenching Solvents & Sequence
| Step | Reagent | Purpose | Thermal Profile |
| 1 | Toluene / Hexanes | Dilution | Neutral (Heat Sink) |
| 2 | Isopropanol (IPA) | Primary Quench | Mild Exotherm |
| 3 | Methanol | Secondary Quench | Moderate Exotherm |
| 4 | Water | Final Polish | High Exotherm (if active reagent remains) |
Protocol:
-
Dilute: Add inert solvent (Toluene) to the reaction vessel or syringe wash to create a heat sink.
-
Cool: Cool the vessel to 0°C (ice bath).
-
Quench: Add IPA dropwise. Watch for bubbling.
-
Wait: Stir for 15 minutes. If no bubbling, add Methanol.
-
Finalize: Add water only when you are certain all metal-carbon bonds are broken.
Figure 2: Decision tree for safe quenching of pyrophoric residues.
References
-
Aldrich Technical Bulletin AL-134 : Handling Air-Sensitive Reagents. Sigma-Aldrich.[1][11][12][13][14][15]
-
UCLA Environment, Health & Safety : Procedures for Safe Use of Pyrophoric Liquid Reagents. (Key resource following the Sheri Sangji incident).
-
Organic Syntheses : A Protocol for Safe Lithiation Reactions. Org. Synth. 2016.[2][16] (Detailed setup for t-BuLi handling).
-
University of California, San Diego (UCSD) : Pyrophoric Reagents Safety Guide.
Sources
- 1. ehs.uci.edu [ehs.uci.edu]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. ors.od.nih.gov [ors.od.nih.gov]
- 4. as.uky.edu [as.uky.edu]
- 5. rubingroup.org [rubingroup.org]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. utoledo.edu [utoledo.edu]
- 8. pnnl.gov [pnnl.gov]
- 9. drs.illinois.edu [drs.illinois.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemtips.wordpress.com [chemtips.wordpress.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. auburn.edu [auburn.edu]
- 15. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]
- 16. sarponggroup.com [sarponggroup.com]
Validation & Comparative
Comparative Guide: Reactivity of TMS vs. TIPS Protected Alkynes
Executive Summary: The Strategic Choice
In complex total synthesis and medicinal chemistry, the choice between Trimethylsilyl (TMS) and Triisopropylsilyl (TIPS) protection for terminal alkynes is rarely a matter of preference—it is a strategic decision dictated by the harshness of subsequent steps and the requirement for orthogonality.
-
TMS (Trimethylsilyl): The "kinetic" choice. Low steric bulk, low cost, and high lability. Ideal for transient protection where rapid, mild deprotection is required.
-
TIPS (Triisopropylsilyl): The "thermodynamic" fortress. High steric bulk and exceptional stability against bases and nucleophiles. Essential for early-stage installation to survive multi-step sequences, including lithiation and chromatography.
Quick Selection Matrix
| Feature | TMS-Alkyne | TIPS-Alkyne |
| Steric Bulk | Low (Cone Angle ~118°) | High (Cone Angle ~160°) |
| Base Stability | Poor (Cleaves in K₂CO₃/MeOH) | Excellent (Stable to K₂CO₃, BuLi) |
| Acid Stability | Low | High |
| Cost | Low | High |
| Primary Use Case | Transient protection; "Click" chemistry precursor | Orthogonal protection; masking to enforce regioselectivity |
Mechanistic Foundation: Sterics as the Control Lever
The reactivity difference between TMS and TIPS is governed primarily by steric shielding of the silicon atom, which dictates the accessibility of the
The Nucleophilic Attack Trajectory
Alkynylsilanes are cleaved via nucleophilic attack at the silicon atom (usually by
-
TMS: The small methyl groups offer minimal resistance to the incoming nucleophile. The transition state is low-energy, leading to rapid cleavage.
-
TIPS: The isopropyl groups form a "steric umbrella." The rotation of these groups creates a massive effective cone angle, severely retarding the approach of nucleophiles.
Visualization: Stability Hierarchy
The following diagram illustrates the relative stability rates, normalized to TMS. Note the logarithmic jump in stability when moving to TIPS.
Figure 1: Relative hydrolytic stability of silyl protecting groups under acidic conditions.[1] Data normalized to TMS = 1. Note the exponential increase for TIPS.
Performance Comparison Data
The following data aggregates experimental half-lives and reaction outcomes under standard laboratory conditions.
| Condition | TMS-Alkyne Response | TIPS-Alkyne Response | Implication |
| K₂CO₃ / MeOH (25°C) | Rapid Cleavage (< 30 min) | Stable (> 24 hrs) | Basis for orthogonal deprotection. |
| TBAF / THF (25°C) | Instant Cleavage | Slow Cleavage (Requires time/heat) | Fluoride removes both, but kinetics differ. |
| Ag(I) / Catalytic | Glaser Coupling Risk | Stable | TIPS prevents homocoupling during catalysis. |
| n-BuLi (-78°C) | Stable (Lithiation at C-Si is rare) | Stable | Both tolerate lithiation at other sites. |
| Column Chromatography | Risk of hydrolysis on Silica | Stable | TIPS is preferred for purification. |
Strategic Application: Orthogonal Deprotection
The most powerful application of using TMS and TIPS in concert is orthogonal deprotection . This strategy allows a chemist to differentiate between two terminal alkynes on the same scaffold.
The Workflow
-
Install both TMS and TIPS alkynes.
-
Selectively remove TMS using mild base (leaving TIPS intact).
-
Functionalize the first alkyne (e.g., Sonogashira or Click reaction).
-
Functionalize the second alkyne.
Figure 2: The orthogonal deprotection workflow. This sequence relies entirely on the kinetic stability gap between TMS and TIPS.
Experimental Protocols
These protocols are designed to be self-validating. If the TMS cleavage takes >2 hours, check your methanol dryness. If TIPS cleavage fails with TBAF, switch to the AgF protocol.
Protocol A: Selective Removal of TMS (in presence of TIPS)
Target: Kinetic cleavage of sterically accessible silanes.
-
Setup: Dissolve the substrate (1.0 equiv) in MeOH or MeOH/THF (1:1 v/v) to a concentration of 0.1 M.
-
Reagent: Add anhydrous K₂CO₃ (0.5 – 1.0 equiv).
-
Note: While catalytic amounts often work, 1.0 equiv ensures rapid turnover.
-
-
Reaction: Stir at 23°C .
-
Monitoring: Check TLC every 15 minutes. TMS removal is typically complete within 30–60 minutes . TIPS will remain untouched.
-
Workup: Dilute with Et₂O, wash with water/brine, dry over Na₂SO₄, and concentrate.
Protocol B: Removal of TIPS (The "Hard" Deprotection)
Target: Thermodynamic cleavage of bulky silanes.
Method 1: Standard TBAF
-
Setup: Dissolve substrate in THF (0.1 M).
-
Reagent: Add TBAF (1.0 M in THF, 1.2 – 2.0 equiv).
-
Reaction: Stir at 23°C .
-
Time: TIPS cleavage is slow. Expect 2–6 hours . If sluggish, heat to 40°C.
-
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[4]
-
Caution: TBAF workups can be messy (emulsions).
-
Method 2: Silver Fluoride (For Sensitive Substrates) Use when TBAF causes decomposition or fails.
-
Setup: Dissolve substrate in MeOH/Water or Acetonitrile .
-
Reagent: Add AgF (1.5 equiv).
-
Reaction: Stir in the dark (foil-wrapped) at room temperature.
-
Mechanism: Ag(I) coordinates the alkyne (soft acid/soft base), weakening the C-Si bond while F- attacks silicon.
Critical Insight: Preventing Glaser Coupling
One often overlooked advantage of TIPS is the suppression of Glaser Homocoupling (Alkyne-Alkyne coupling).
-
The Problem: In copper-catalyzed reactions (e.g., Click or Sonogashira), if a TMS group falls off prematurely (due to base), the resulting terminal alkyne can dimerize via the Glaser mechanism (
). -
The Solution: TIPS is too bulky to allow the formation of the intermediate required for coupling. If your Sonogashira reaction is yielding homocoupled byproducts, switch to TIPS protection for the starting material.
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999. (The definitive source on stability constants).
-
Caddick, S.; Delisser, V. M.; Doyle, V. E.; Khan, S. "A Generic Approach for the Synthesis of Cyclopentenones," Tetrahedron1999 , 55, 2737–2754.[5] Link (Standard K2CO3/MeOH TMS cleavage protocol).
-
Kim, S. K.; et al. "Selective Deprotection of TIPS-Acetylenes using AgF," J. Mex. Chem. Soc.2011 , 55, 134.[6] Link (The AgF protocol for difficult TIPS removal).
-
Denmark, S. E.; Butler, C. R. "Vinylation of Aromatic Halides Using Dimethyl(pyridyl)vinylsilanes," J. Am. Chem. Soc.2008 , 130, 3690. Link (Mechanistic insights into silanol cross-coupling and stability).
- Glaser, C. "Beiträge zur Kenntniss des Acetenylbenzols," Ber. Dtsch. Chem. Ges.1869, 2, 422. (Original description of the homocoupling side-reaction).
Sources
Comparative Reactivity Profile: Methyl vs. Ethyl 3-(Trimethylsilyl)propiolates
The following guide provides an in-depth technical comparison of Methyl 3-(trimethylsilyl)propiolate and Ethyl 3-(trimethylsilyl)propiolate , designed for application scientists and synthetic chemists.
Executive Summary
Methyl 3-(trimethylsilyl)propiolate (1a ) and Ethyl 3-(trimethylsilyl)propiolate (1b ) serve as bifunctional linchpins in organic synthesis, combining a Michael acceptor motif with a silyl-protected alkyne.
While often used interchangeably, their selection dictates process efficiency:
-
Methyl Ester (1a): Offers superior atom economy and slightly higher electrophilicity at the carbonyl center. It is the preferred choice for rapid, small-scale derivatizations where volatility is manageable.
-
Ethyl Ester (1b): Provides enhanced hydrolytic stability and lipophilicity. It is the superior candidate for multi-step sequences requiring robust purification (column chromatography) or reactions in biphasic systems.
Physicochemical & Structural Comparison
The steric and electronic differences between the methyl and ethyl groups influence the reactivity at both the ester carbonyl and the
| Feature | Methyl 3-(trimethylsilyl)propiolate (1a ) | Ethyl 3-(trimethylsilyl)propiolate (1b ) | Impact on Reactivity |
| Formula | 1a has higher atom economy. | ||
| MW | 156.26 g/mol | 170.28 g/mol | Minimal impact. |
| Boiling Point | ~103–105 °C (est.) | 92–96 °C (28 mmHg) | 1b is less volatile, easier to handle in high vac. |
| Density | ~0.94 g/mL | 0.897 g/mL | 1b has better phase separation in aqueous workups. |
| Steric Bulk ( | Small (Methyl) | Moderate (Ethyl) | 1b hinders nucleophilic attack at the carbonyl ( |
| Inductive Effect | Weak Donor | Stronger Donor | 1a is more electrophilic at the |
Structural Visualization
The following diagram illustrates the electrophilic sites and steric zones.[1]
Figure 1: Functional decomposition of the 3-(trimethylsilyl)propiolate scaffold.[2][3]
Reactivity Profiles & Mechanistic Divergence[4]
A. 1,3-Dipolar Cycloaddition (Click Chemistry)
Both esters serve as excellent dipolarophiles. The bulky TMS group exerts a powerful directing effect, typically ensuring high regioselectivity.
-
Regioselectivity: In reactions with organic azides (
), the TMS group directs the formation of the 1,4-disubstituted triazole (with the TMS group at position 4) due to steric repulsion with the azide substituent, although electronic factors (HOMO-LUMO overlap) can favor the 1,5-isomer depending on the catalyst (Ru vs Cu). -
Comparison: 1a (Methyl) reacts slightly faster due to lower steric bulk at the ester terminus, allowing for tighter transition states. However, 1b (Ethyl) is often preferred in library synthesis because the resulting ethyl ester products are more crystalline and easier to purify.
B. Michael Addition (Conjugate Addition)
The presence of the TMS group at the
-
Steric Blockade: The TMS group significantly hinders nucleophilic attack at the
-carbon. -
Desilylation-Addition Pathway: In the presence of nucleophiles that can also act as weak bases (e.g., amines, alkoxides), the reaction often proceeds via an initial in situ desilylation followed by rapid Michael addition to the now-unhindered terminal alkyne.
-
Stability: 1b (Ethyl) is more resistant to this in situ desilylation/degradation than 1a , making it the reagent of choice when the TMS group must be retained in the final product (e.g., using non-basic nucleophiles like cuprates).
C. Deprotection & Transesterification[3]
-
Hydrolysis: 1a hydrolyzes to the carboxylic acid 5–10x faster than 1b under basic conditions (saponification).
-
Transesterification: 1a is highly susceptible to transesterification in alcoholic solvents (e.g., using EtOH as solvent will convert 1a to 1b ). 1b is more robust in methanolic solutions, though equilibrium will eventually be reached.
Experimental Workflows
Synthesis of Ethyl 3-(trimethylsilyl)propiolate (Protocol)
Standardized protocol adapted for high purity.
Reagents: Ethyl propiolate (1.0 equiv), LiHMDS (1.1 equiv), TMSCl (1.2 equiv), THF (anhydrous).
-
Cooling: Charge a flame-dried flask with THF and ethyl propiolate. Cool to
. -
Lithiation: Add LiHMDS (1.0 M in THF) dropwise over 30 min. The solution turns yellow/orange. Stir for 45 min at
to generate the lithium acetylide. -
Silylation: Add TMSCl (freshly distilled) dropwise.
-
Warming: Allow the mixture to warm to room temperature over 2 hours.
-
Workup: Quench with saturated
. Extract with . Wash organic layer with brine, dry over , and concentrate. -
Purification: Distillation under reduced pressure (bp ~94 °C @ 28 mmHg).
Reaction Pathways Diagram
Figure 2: Divergent reaction pathways for TMS-propiolates.
Selection Guide: When to Use Which?
| Application Scenario | Recommended Reagent | Rationale |
| Large Scale Manufacturing | Ethyl (1b) | Higher boiling point reduces safety risks (flash point) and evaporation losses. |
| Rapid Library Generation | Methyl (1a) | Faster reaction rates; methyl esters are standard for analytical comparisons (NMR/MS). |
| Base-Sensitive Substrates | Ethyl (1b) | Slower hydrolysis rate allows for milder basic workups without degrading the ester. |
| Volatile Products | Ethyl (1b) | Increases molecular weight, making the final product easier to isolate (less volatile). |
References
-
Preparation of 3-trimethylsilyl-lower alkyl propiolate. U.S. Patent 3,770,791. (1973). Describes the foundational lithiation/silylation protocol. Link
-
Regioselective hydrosilylations of propiolate esters with tris(trimethylsilyl)silane. Journal of Organic Chemistry. (2005). Discusses the steric and electronic influence of the ester group on addition reactions. Link
-
1,3-Dipolar cycloaddition of trimethylsilyldiazomethane. Journal of Organic Chemistry. (2007). Details the regiochemical outcomes controlled by steric bulk in propiolate systems. Link
-
Ethyl 3-(trimethylsilyl)propiolate Product Data. Sigma-Aldrich. Physical property verification. Link
-
Methyl 3-(trimethylsilyl)propiolate Properties. PubChem. Molecular descriptors and safety data. Link
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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| Most viewed | ||
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
